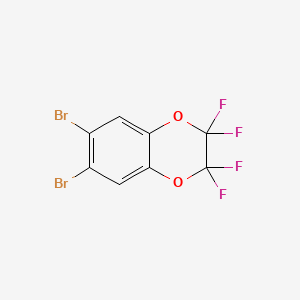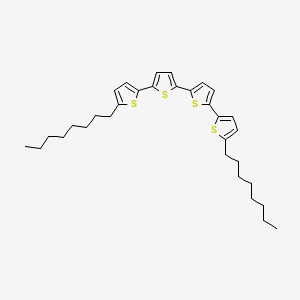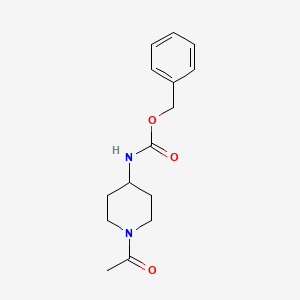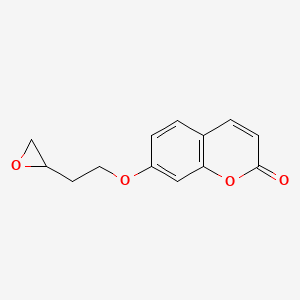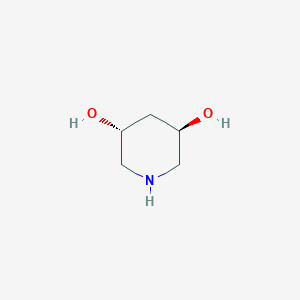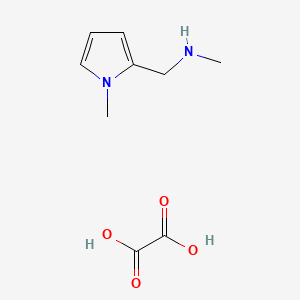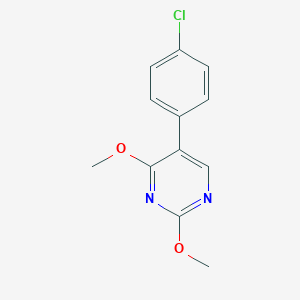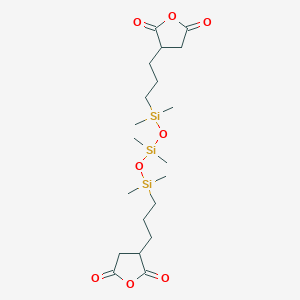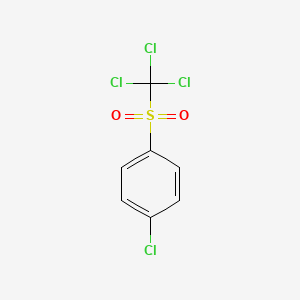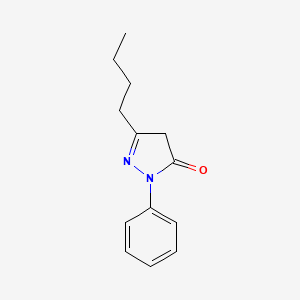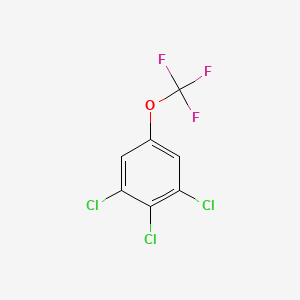
3,4,5-Trichloro-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichloro-(trifluoromethoxy)benzene (3,4,5-TCFMB) is a halogenated aromatic compound that has been used in scientific research for over a decade. It is a synthetic derivative of benzene, which is a colorless, sweet-smelling liquid. It is a versatile compound that can be used in a variety of applications, including synthesis, analytical methods, and drug design. 3,4,5-TCFMB is a relatively stable compound and has a low toxicity profile, making it suitable for many laboratory experiments.
Wirkmechanismus
The mechanism of action of 3,4,5-Trichloro-(trifluoromethoxy)benzene is not fully understood. However, it is believed that the compound binds to and blocks the active sites of enzymes, thus preventing them from catalyzing reactions. Additionally, 3,4,5-Trichloro-(trifluoromethoxy)benzene may also interact with proteins and other molecules in the cell, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,5-Trichloro-(trifluoromethoxy)benzene have not been extensively studied. However, it is known that the compound can inhibit the activity of enzymes, leading to changes in the metabolism of cells. Additionally, 3,4,5-Trichloro-(trifluoromethoxy)benzene may also affect the expression of genes and the production of proteins, leading to changes in cell function.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-Trichloro-(trifluoromethoxy)benzene has several advantages for laboratory experiments. It is a relatively stable compound and has a low toxicity profile, making it suitable for many laboratory experiments. Additionally, it is a versatile compound that can be used in a variety of applications, including synthesis, analytical methods, and drug design. However, 3,4,5-Trichloro-(trifluoromethoxy)benzene is not suitable for use in vivo experiments, as its toxicity profile is not well-understood.
Zukünftige Richtungen
The potential applications of 3,4,5-Trichloro-(trifluoromethoxy)benzene are still being explored. Possible future directions for research include investigating the compound’s effects on cell metabolism and gene expression, as well as its potential use in drug design. Additionally, further studies could be conducted to better understand the compound’s toxicity profile and determine its suitability for in vivo experiments. Finally, research could also be conducted to explore the potential of 3,4,5-Trichloro-(trifluoromethoxy)benzene as a catalyst in organic synthesis.
Synthesemethoden
3,4,5-Trichloro-(trifluoromethoxy)benzene can be synthesized from benzene via a three-step process. First, benzene is halogenated with chlorine, producing 3,4,5-trichlorobenzene. In the second step, 3,4,5-trichlorobenzene is reacted with trifluoromethoxybenzene, forming 3,4,5-Trichloro-(trifluoromethoxy)benzene. The third and final step involves the removal of the chlorine atoms from the molecule, producing the desired compound.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trichloro-(trifluoromethoxy)benzene has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. It has also been applied in analytical methods, such as gas chromatography and liquid chromatography. Additionally, 3,4,5-Trichloro-(trifluoromethoxy)benzene has been used in drug design, as it can be used to mimic the structure of a drug target.
Eigenschaften
IUPAC Name |
1,2,3-trichloro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHYMKGAIHYQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloro-(trifluoromethoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


